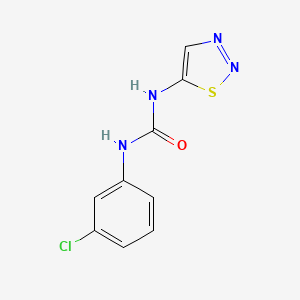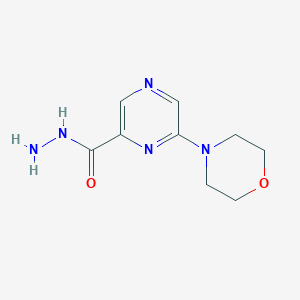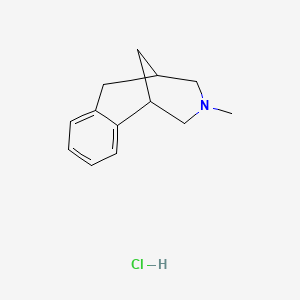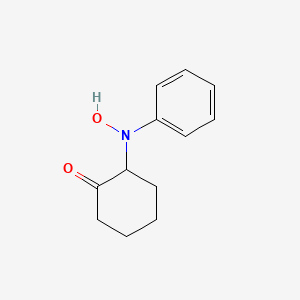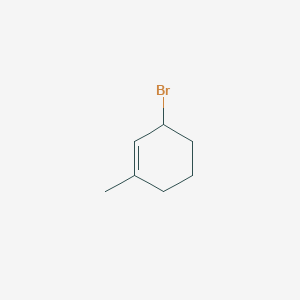
3-Bromo-1-methylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-methylcyclohex-1-ene is an organic compound with the molecular formula C7H11Br It is a derivative of cyclohexene, where a bromine atom is attached to the first carbon and a methyl group is attached to the third carbon of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1-methylcyclohex-1-ene can be synthesized through the bromination of 1-methylcyclohexene. The reaction typically involves the addition of bromine (Br2) to 1-methylcyclohexene in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the cyclohexene ring, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2 and SN1): The bromine atom can be replaced by a nucleophile, resulting in the formation of different substituted cyclohexene derivatives.
Elimination (E2): The compound can undergo dehydrohalogenation to form 1-methylcyclohexene.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar aprotic solvents.
Elimination: Alcoholic KOH is often used to promote the elimination reaction.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed
Nucleophilic Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Elimination: 1-Methylcyclohexene is the major product formed during dehydrohalogenation.
Scientific Research Applications
3-Bromo-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methylcyclohex-1-ene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom is removed along with a hydrogen atom to form a double bond . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methylcyclohexene: Similar structure but with the bromine atom on the first carbon and the methyl group on the third carbon.
1-Methylcyclohexene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Methylcyclohexene: Similar structure but without the bromine atom, affecting its reactivity and chemical properties.
Uniqueness
3-Bromo-1-methylcyclohex-1-ene is unique due to the presence of both a bromine atom and a methyl group on the cyclohexene ring. This combination of substituents influences its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
40648-22-4 |
|---|---|
Molecular Formula |
C7H11Br |
Molecular Weight |
175.07 g/mol |
IUPAC Name |
3-bromo-1-methylcyclohexene |
InChI |
InChI=1S/C7H11Br/c1-6-3-2-4-7(8)5-6/h5,7H,2-4H2,1H3 |
InChI Key |
IOQXSBFSRMLODZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



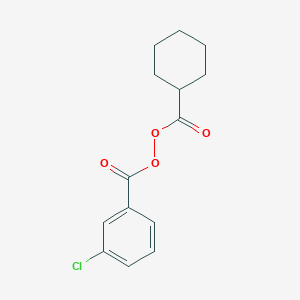
![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)
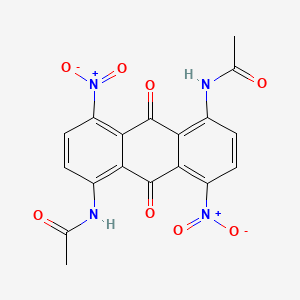
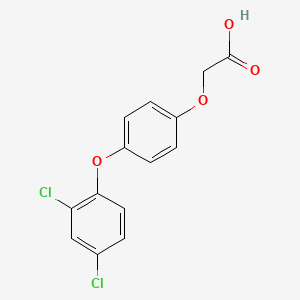
![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)


![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
